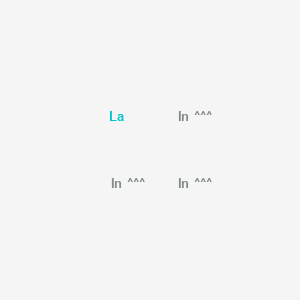
Indium--lanthanum (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–lanthanum (3/1) is a compound formed by the combination of indium and lanthanum in a 3:1 ratio Indium is a post-transition metal known for its softness and malleability, while lanthanum is a rare earth element with significant applications in various industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of indium and lanthanum hydroxides, followed by calcination to form the desired compound. The reaction conditions typically include controlled temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–lanthanum (3/1) may involve the use of high-temperature solid-state reactions. This method requires the precise mixing of indium and lanthanum oxides, followed by heating at elevated temperatures to facilitate the formation of the compound. The process may also involve the use of reducing agents to achieve the desired oxidation states of the elements.
Analyse Des Réactions Chimiques
Types of Reactions: Indium–lanthanum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of indium and lanthanum oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce the compound, leading to the formation of elemental indium and lanthanum.
Substitution: The compound can undergo substitution reactions with other elements or compounds, resulting in the formation of new indium and lanthanum-based compounds.
Major Products: The major products formed from these reactions include indium oxide, lanthanum oxide, and various substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
Indium–lanthanum (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Indium–lanthanum (3/1) is utilized in biological research for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its use in radiopharmaceuticals and imaging agents due to the unique properties of indium.
Industry: Indium–lanthanum (3/1) is used in the production of advanced materials, including ceramics and electronic components, due to its unique electrical and thermal properties.
Mécanisme D'action
The mechanism of action of indium–lanthanum (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific proteins or enzymes, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism of action may vary depending on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Indium–gallium (3/1): Similar to indium–lanthanum (3/1), this compound combines indium with gallium, another post-transition metal. It is used in various electronic applications due to its unique properties.
Lanthanum–cerium (3/1): This compound combines lanthanum with cerium, another rare earth element. It is used in catalytic converters and other industrial applications.
Uniqueness: Indium–lanthanum (3/1) stands out due to its unique combination of properties from both indium and lanthanum
Propriétés
Numéro CAS |
12141-93-4 |
|---|---|
Formule moléculaire |
In3La |
Poids moléculaire |
483.36 g/mol |
InChI |
InChI=1S/3In.La |
Clé InChI |
ORUVGPASSWYCIH-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
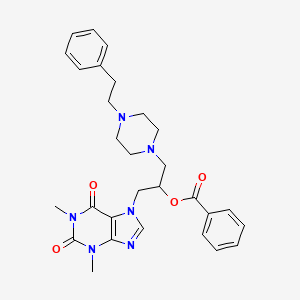
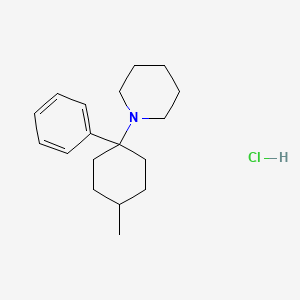
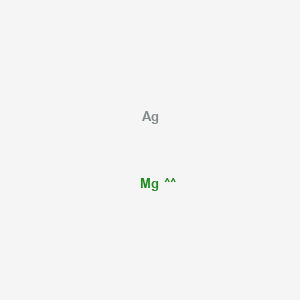
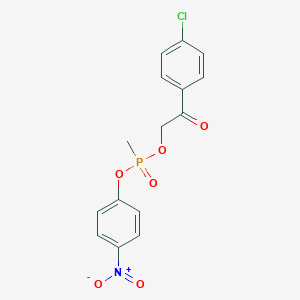
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
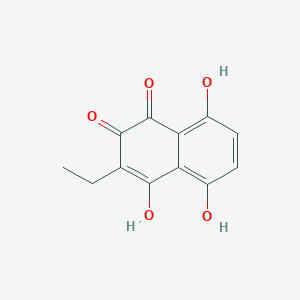
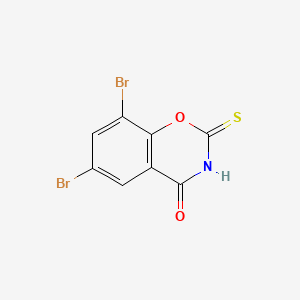
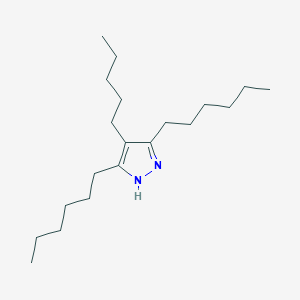
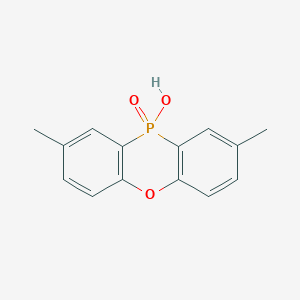
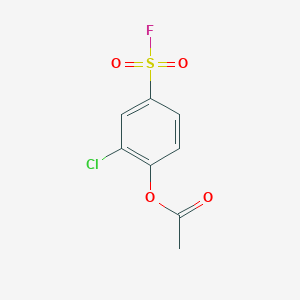
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
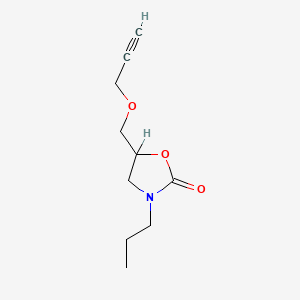
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
